molecular formula C12H11F3O B8298929 4-(2,4,5-Trifluorophenyl)cyclohexanone

4-(2,4,5-Trifluorophenyl)cyclohexanone

Cat. No. B8298929
M. Wt: 228.21 g/mol
InChI Key: NMPOFJJQFWRDGA-UHFFFAOYSA-N
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Patent
US07906649B2

Procedure details

8-(2,4,5-Trifluorophenyl)-1,4-dioxaspiro[4.5]decane (19 g) was added to a solution of 1,4-dioxane (600 mL), water (160 mL) and concentrated sulfuric acid (160 mL) and the resultant mixture was stirred for one h. The solution was then mixed with water (1 L) and extracted with dichloromethane (1 L). The organic layer was washed with water, dried over anhydrous magnesium sulfate filtered and evaporated to yield the title compound as a white solid.
Name
8-(2,4,5-Trifluorophenyl)-1,4-dioxaspiro[4.5]decane
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[CH:10]1[CH2:19][CH2:18][C:13]2(OCC[O:14]2)[CH2:12][CH2:11]1.O1CCOCC1.S(=O)(=O)(O)O>O>[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[CH:10]1[CH2:11][CH2:12][C:13](=[O:14])[CH2:18][CH2:19]1

Inputs

Step One
Name
8-(2,4,5-Trifluorophenyl)-1,4-dioxaspiro[4.5]decane
Quantity
19 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)F)F)C1CCC2(OCCO2)CC1
Name
Quantity
600 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
160 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
160 mL
Type
solvent
Smiles
O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (1 L)
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)F)F)C1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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